2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid
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Overview
Description
2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by oxidation to yield the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(1-(4-chlorophenyl)-1H-pyrrol-2-yl)acetic acid: Similar structure with a chlorine atom at the para position of the phenyl ring.
2-(1-(2-chlorophenyl)-1H-pyrrol-2-yl)acetic acid: Chlorine atom at the ortho position of the phenyl ring.
2-(1-(3-bromophenyl)-1H-pyrrol-2-yl)acetic acid: Bromine atom instead of chlorine at the meta position of the phenyl ring.
Uniqueness: The unique positioning of the chlorine atom at the meta position in 2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid can influence its reactivity and interaction with biological targets, making it distinct from its analogs. This positional isomerism can lead to differences in chemical behavior and biological activity, highlighting the importance of structural specificity in the study and application of such compounds.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrrol-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-9-3-1-4-10(7-9)14-6-2-5-11(14)8-12(15)16/h1-7H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENWVKXMGLYDEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC=C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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